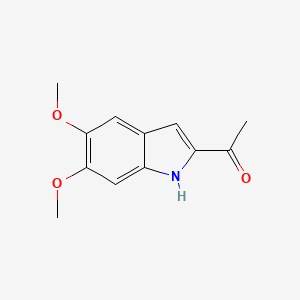![molecular formula C7H16Cl2N2 B13917505 2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride](/img/structure/B13917505.png)
2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride is a bicyclic organic compound with the molecular formula C7H14N2. It is a derivative of 2,5-diazabicyclo[4.2.0]octane, where a methyl group is attached to the second carbon atom. This compound is often used in various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-diaminobutane with formaldehyde and a methylating agent. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations. The final product is purified using techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in water.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of the reduced amine.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a modulator of biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a modulator of enzyme activity by binding to active sites or allosteric sites. The compound can also influence cellular pathways by altering the function of key proteins and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Diazabicyclo[4.2.0]octane
- 1,4-Diazabicyclo[2.2.2]octane
- 2-Methyl-1,4-diazabicyclo[2.2.2]octane
Uniqueness
2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride is unique due to its specific structural features and reactivity. The presence of the methyl group at the second carbon atom enhances its stability and reactivity compared to its analogs. This compound also exhibits distinct catalytic properties, making it valuable in various chemical and biological applications.
Eigenschaften
Molekularformel |
C7H16Cl2N2 |
|---|---|
Molekulargewicht |
199.12 g/mol |
IUPAC-Name |
2-methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-5-4-8-6-2-3-7(6)9;;/h6-8H,2-5H2,1H3;2*1H |
InChI-Schlüssel |
HVGOESCUNGJJQE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCNC2C1CC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13917422.png)

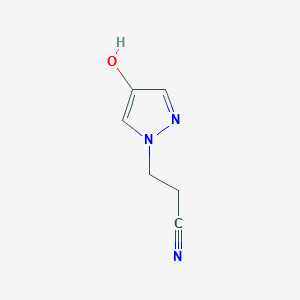
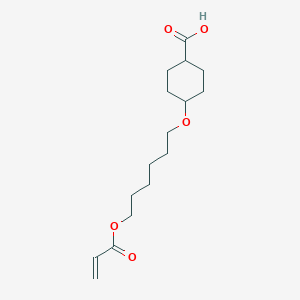
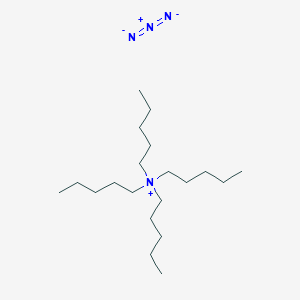
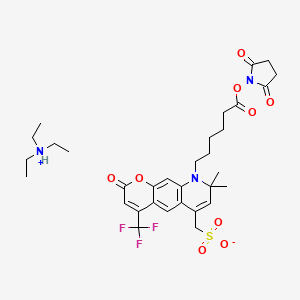
![3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid](/img/structure/B13917460.png)
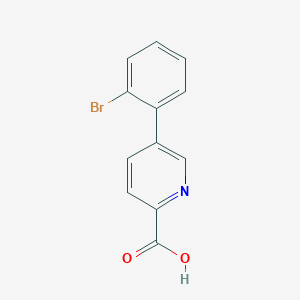
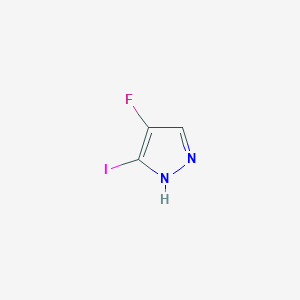


![tert-butyl 8'-bromo-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate](/img/structure/B13917521.png)
![8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylic Acid](/img/structure/B13917529.png)
